

# Irbinitinib (ARRY-380): A Technical Guide to its ATP-Competitive Binding Mechanism

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Arry-380

Cat. No.: B605589

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Irbinitinib, also known as **ARRY-380** or Tucatinib, is a potent and highly selective, orally bioavailable small-molecule inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase.<sup>[1][2][3]</sup> This technical guide provides an in-depth overview of the core mechanism of action of Irbinitinib: its reversible and ATP-competitive binding to HER2. This document will detail the quantitative parameters of this interaction, the experimental methodologies used to characterize it, and the downstream cellular consequences of HER2 inhibition.

## Mechanism of Action: ATP-Competitive Inhibition

Irbinitinib functions as a reversible, ATP-competitive inhibitor of HER2 tyrosine kinase.<sup>[4][5]</sup> This means that Irbinitinib directly competes with adenosine triphosphate (ATP) for binding to the catalytic kinase domain of the HER2 protein.<sup>[3]</sup> By occupying the ATP-binding pocket, Irbinitinib prevents the transfer of a phosphate group from ATP to tyrosine residues on HER2 and its downstream substrates. This inhibition of autophosphorylation and subsequent downstream signaling effectively blocks the pro-proliferative and pro-survival signals driven by an overactive HER2 pathway.<sup>[6][7]</sup>

The binding of Irbinitinib is reversible, which distinguishes it from covalent inhibitors that form a permanent bond with the target protein.<sup>[1][4]</sup> This reversibility can influence the

pharmacokinetic and pharmacodynamic profiles of the drug.



[Click to download full resolution via product page](#)

Caption: ATP-Competitive Binding of Irbinitinib to the HER2 Kinase Domain.

## Quantitative Analysis of Irbinitinib's Potency and Selectivity

The efficacy of Irbinitinib is quantified by its inhibitory concentration (IC<sub>50</sub>) values, which represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.

| Target       | Assay Type   | IC50 (nM) | Reference |
|--------------|--------------|-----------|-----------|
| HER2 (ErbB2) | Cell-based   | 8         | [1][2]    |
| p95 HER2     | Cell-based   | 7         | [1]       |
| HER2 (ErbB2) | Enzyme Assay | 8         | [7][8]    |
| EGFR         | Cell-based   | ~4000     | [1][3]    |

Note: The ~500-fold selectivity for HER2 versus EGFR is a key characteristic of Irbinitinib, contributing to a potentially favorable side-effect profile compared to less selective inhibitors.[3] [6]

## Experimental Protocols

### HER2 Kinase Enzyme Activity Assay

This assay quantifies the direct inhibitory effect of Irbinitinib on the enzymatic activity of purified HER2 kinase.

#### Methodology:

- Enzyme and Substrate Preparation: Recombinant human HER2 kinase domain is used. A synthetic peptide substrate, such as "ProfilerPro Peptide 22" (5'-FAM-EEPLYWSFPAKKK), is prepared.[9]
- Reaction Mixture: The assay is typically performed in a multi-well plate format. Each well contains the HER2 enzyme, the peptide substrate, and varying concentrations of Irbinitinib.
- Initiation of Reaction: The kinase reaction is initiated by the addition of a solution containing ATP at a concentration near its Michaelis constant (K<sub>m</sub>) to allow for competitive inhibition to be observed.[9]
- Detection: The level of substrate phosphorylation is measured. A common method is a mobility-shift microfluidic assay, where the phosphorylated peptide is separated from the non-phosphorylated substrate by electrophoresis and quantified by fluorescence.[9]

- Data Analysis: The rate of phosphorylation is plotted against the concentration of Irbinitinib to determine the IC<sub>50</sub> value.



[Click to download full resolution via product page](#)

Caption: Workflow for a HER2 Enzyme Kinase Assay.

## Cell-Based HER2 Phosphorylation Assay

This assay measures the ability of Irbinitinib to inhibit HER2 autophosphorylation within a cellular context.

### Methodology:

- Cell Culture: A HER2-overexpressing cancer cell line, such as BT-474 or SK-BR-3, is cultured in appropriate media.<sup>[7]</sup>
- Treatment: Cells are treated with a range of concentrations of Irbinitinib for a specified period (e.g., 24 hours).<sup>[1]</sup>
- Cell Lysis: After treatment, the cells are lysed to release cellular proteins.
- Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.

- Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated HER2 (p-HER2) and total HER2.
- Detection and Analysis: The levels of p-HER2 and total HER2 are detected using secondary antibodies conjugated to a reporter molecule. The ratio of p-HER2 to total HER2 is calculated for each Irbinitinib concentration to determine the IC<sub>50</sub> for inhibition of cellular HER2 phosphorylation.

## Downstream Signaling Pathway Inhibition

By inhibiting HER2 phosphorylation, Irbinitinib effectively blocks the activation of downstream signaling cascades that are critical for tumor cell proliferation and survival. The two major pathways affected are the PI3K/Akt and MAPK/ERK pathways.[\[7\]](#)



[Click to download full resolution via product page](#)

Caption: Inhibition of HER2 Downstream Signaling by Irbinitinib.

## Conclusion

Irbinitinib (**ARRY-380**) is a potent and selective ATP-competitive inhibitor of HER2. Its reversible binding to the ATP pocket of the HER2 kinase domain effectively blocks downstream signaling pathways, leading to the inhibition of tumor cell proliferation. The high selectivity of

Irbinitinib for HER2 over EGFR is a distinguishing feature that likely contributes to its clinical tolerability. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of Irbinitinib and other novel kinase inhibitors.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. selleckchem.com [selleckchem.com]
- 2. Selleck Chemical LLC Tucatinib (Irbinitinib, ONT-380) 25mg 937263-43-9 | Fisher Scientific [fishersci.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. Tucatinib | HER | EGFR | TargetMol [targetmol.com]
- 9. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Irbinitinib (ARRY-380): A Technical Guide to its ATP-Competitive Binding Mechanism]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b605589#irbinitinib-arry-380-atp-competitive-binding>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)